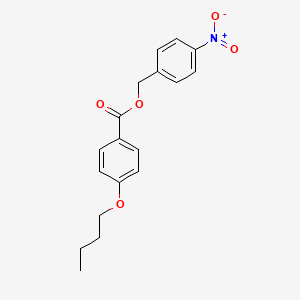

4-nitrobenzyl 4-butoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl 4-butoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-2-3-12-23-17-10-6-15(7-11-17)18(20)24-13-14-4-8-16(9-5-14)19(21)22/h4-11H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVCPNXZJUAXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Nitrobenzyl 4 Butoxybenzoate and Analogues

Esterification Reaction Pathways for Benzoate (B1203000) Synthesis

The core of synthesizing 4-nitrobenzyl 4-butoxybenzoate lies in the esterification reaction. Several established methods can be employed, each with its own set of advantages and limitations.

Direct Esterification Techniques

Direct esterification, often catalyzed by an acid, is a fundamental approach to forming esters. One of the most effective methods for synthesizing benzoate esters, especially when dealing with sensitive substrates, is the Steglich esterification. This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol at room temperature. The reaction is known for its mild conditions, which helps in preventing side reactions.

A general procedure for a Steglich-type synthesis of analogous 4-nitrophenyl-4-(alkoxy)benzoate esters involves dissolving the 4-alkoxybenzoic acid and 4-nitrophenol (B140041) in a dry solvent like dichloromethane (B109758), followed by the addition of DMAP and DCC. The mixture is typically stirred for several hours at room temperature. The dicyclohexylurea byproduct, which is insoluble in the reaction mixture, can be easily removed by filtration.

Transesterification Processes

Transesterification offers an alternative route where an existing ester is transformed into a new one by reacting it with an alcohol in the presence of a catalyst. This method is particularly useful when the starting ester is readily available.

Recent research has demonstrated the use of heterogeneous catalysts for the transesterification of benzoate esters with 4-nitrobenzyl alcohol. For instance, praseodymium oxide (PrO₂) nanoparticles have been shown to effectively catalyze the reaction between methyl benzoate and 4-nitrobenzyl alcohol, yielding the desired product in high yields. Similarly, silica-supported boric acid has been employed as a recyclable catalyst for the transesterification of ethyl benzoylacetate with 4-nitrobenzyl alcohol under solvent-free conditions.

Table 1: Catalyst Performance in Transesterification with 4-nitrobenzyl alcohol

| Starting Ester | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl benzoate | PrO₂ nanoparticles | 200 | 12 | 90 | sparkl.me |

| Ethyl benzoylacetate | Silica-supported boric acid | Not specified | Not specified | 90 | rsc.org |

Mitsunobu Reaction and Variants

The Mitsunobu reaction is a powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.org

For the synthesis of 4-nitrobenzyl 4-butoxybenzoate, 4-nitrobenzyl alcohol would be reacted with 4-butoxybenzoic acid in the presence of PPh₃ and DEAD or DIAD. A significant advantage of the Mitsunobu reaction is its mild conditions and high yields. orgsyn.org The use of 4-nitrobenzoic acid as the acidic component has been shown to improve yields, especially for sterically hindered alcohols. orgsyn.org A study on the Mitsunobu reaction between (S)-ethyl lactate (B86563) and 4-nitrobenzoic acid using a catalytic system of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate and iron phthalocyanine (B1677752) reported an excellent yield of the corresponding ester. rsc.org

Table 2: Mitsunobu Reaction Yields for Benzoate Esters

| Alcohol | Carboxylic Acid | Azo Reagent | Solvent | Yield (%) | Reference |

| (S)-Ethyl lactate | 4-Nitrobenzoic acid | Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate/Fe(Pc) | THF | 94 | rsc.org |

| (1R,2S,5R)-(-)-Menthol | 4-Nitrobenzoic acid | DEAD | THF | 85.6 | orgsyn.org |

Acyl Halide and Alcohol Condensation Approaches

The reaction between an acyl chloride and an alcohol is a classic and efficient method for ester synthesis. rsc.orgdocbrown.info This approach involves the conversion of the carboxylic acid (4-butoxybenzoic acid) into its more reactive acyl chloride derivative, 4-butoxybenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

The resulting 4-butoxybenzoyl chloride is then reacted with 4-nitrobenzyl alcohol. nih.gov The reaction usually proceeds under mild conditions, often at room temperature, and can be accelerated by the addition of a non-nucleophilic base, such as pyridine, to scavenge the HCl byproduct. rsc.org This method is generally high-yielding and applicable to a wide range of substrates. nih.gov

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target compound relies on the availability and purity of its precursors, particularly the substituted benzyl (B1604629) alcohol.

Synthesis of 4-nitrobenzyl Alcohol Derivatives

4-Nitrobenzyl alcohol is a key precursor and can be synthesized through various methods. Current time information in Bangalore, IN. A common laboratory preparation involves the hydrolysis of p-nitrobenzyl acetate. researchgate.net This hydrolysis is typically carried out using a base, such as sodium hydroxide (B78521), in a solvent like methanol. researchgate.net The resulting 4-nitrobenzyl alcohol can then be purified by recrystallization. researchgate.net

Alternative synthetic routes to 4-nitrobenzyl alcohol include the reduction of 4-nitrobenzaldehyde (B150856) and the oxidation of p-nitrotoluene. researchgate.net Additionally, methods for preparing reactive derivatives of 4-nitrobenzyl alcohol, such as 4-nitrobenzyl chloroformate, have been developed to facilitate subsequent esterification reactions. rsc.orgacs.org

Synthesis of 4-butoxybenzoic Acid Derivatives

This is typically achieved by reacting a salt of 4-hydroxybenzoic acid, or its esterified form like methyl 4-hydroxybenzoate, with a butyl halide (e.g., butyl bromide or butyl chloride) in the presence of a base. ontosight.ai Common bases used for this reaction include sodium hydroxide or potassium carbonate, which deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkyl halide. ontosight.ai If an ester of 4-hydroxybenzoic acid is used as the starting material, a subsequent hydrolysis step (either acidic or basic) is required to yield the final 4-butoxybenzoic acid.

Alternative routes described in patent literature for analogous compounds involve multi-step procedures which can be adapted for 4-butoxybenzoic acid. google.comgoogle.com For instance, a process might involve the reaction of benzene (B151609) butanol with a halogenated cyanobenzene followed by hydrolysis to obtain the benzoic acid derivative. google.com

Table 1: Selected Synthetic Routes for 4-Butoxybenzoic Acid

| Starting Material | Reagents | Base | Key Steps | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzoic Acid | Butyl bromide or Butyl chloride | Sodium hydroxide or Potassium carbonate | Williamson Ether Synthesis | ontosight.ai |

| Methyl 4-hydroxybenzoate | Butyl bromide | Potassium carbonate | Etherification followed by Ester Hydrolysis | General Method |

| Benzene butanol | 4-Halogenated cyanobenzene | Alkali | Condensation followed by Hydrolysis | google.com |

Catalyst Systems and Reaction Condition Optimization

The formation of the ester bond between 4-butoxybenzoic acid and 4-nitrobenzyl alcohol can be achieved through several catalytic methods. The choice of catalyst is crucial as it dictates the reaction mechanism, efficiency, and the mildness of the required conditions. Key catalytic strategies include acid catalysis, base-mediated coupling, and phase-transfer catalysis, each offering distinct advantages and requiring specific optimization.

Direct esterification, often referred to as Fischer-Speier esterification, involves reacting the carboxylic acid (4-butoxybenzoic acid) and the alcohol (4-nitrobenzyl alcohol) in the presence of a strong acid catalyst. Common Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective. However, these harsh conditions can lead to side reactions such as elimination or ether formation. rug.nl

To circumvent these issues, milder Lewis acid catalysts are often preferred. rug.nl More contemporary and gentler methods utilize catalysts that operate under neutral or near-neutral conditions. N-bromosuccinimide (NBS) has been identified as an efficient, metal-free catalyst for the direct esterification of various aryl carboxylic acids. mdpi.com This method is tolerant to air and moisture and often allows for simpler workup procedures. mdpi.com

Table 2: Comparison of Acid Catalysts for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Brønsted Acid | H₂SO₄, HCl | Inexpensive, readily available | Harsh conditions, potential for side reactions | rug.nl |

| Lewis Acid | Bi(III) compounds | Milder conditions, minimal waste | Can be based on toxic organometallics | rug.nl |

| Halogenated Imide | N-Bromosuccinimide (NBS) | Mild, metal-free, air/moisture tolerant | Requires stoichiometric or catalytic amounts | mdpi.com |

Base-mediated methods are highly effective for ester synthesis, particularly when dealing with sensitive substrates. A classic approach involves converting 4-butoxybenzoic acid into its more reactive acid chloride, 4-butoxybenzoyl chloride, using reagents like thionyl chloride or oxalyl chloride. vulcanchem.com This acid chloride then readily reacts with 4-nitrobenzyl alcohol in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

A significantly milder and widely used alternative is the Steglich esterification. rsc.orgjove.com This reaction utilizes a coupling agent, most commonly a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). jove.com The reaction proceeds under very mild conditions, making it suitable for complex molecules. rsc.org The primary drawback can be the removal of the urea (B33335) byproduct formed from the carbodiimide. mdpi.com

Another base-promoted strategy involves the formation of an ester from a highly crystalline 4-nitrophenyl ester intermediate, which can facilitate purification. nih.gov

Table 3: Overview of Base-Mediated Ester Synthesis Methods

| Method | Key Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Acid Chloride Route | Thionyl chloride (SOCl₂), Pyridine | Anhydrous, typically at 0°C to room temp. | High reactivity, generates HCl byproduct | vulcanchem.com |

| Steglich Esterification | EDC, DMAP | Mild, room temperature | High yields, suitable for sensitive substrates, urea byproduct | rsc.orgjove.com |

| Activated Ester Route | 4-Nitrophenol, Imidazole | Mild | Crystalline intermediates can aid purification | nih.gov |

Phase-transfer catalysis (PTC) is an exceptionally useful technique for reactions where the two reactants are soluble in immiscible phases, a common scenario in ester synthesis. For the preparation of 4-nitrobenzyl 4-butoxybenzoate, this would typically involve the reaction between the sodium or potassium salt of 4-butoxybenzoic acid (the nucleophile, often in a solid or aqueous phase) and 4-nitrobenzyl chloride (the substrate, in a nonpolar organic solvent). core.ac.ukasianpubs.org

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the reaction by transporting the carboxylate anion from the aqueous/solid phase into the organic phase where it can react with the benzyl halide. asianpubs.org This method avoids the need for anhydrous conditions or expensive polar aprotic solvents. The efficiency of the reaction depends on the specific catalyst, solvent system, and temperature. rhhz.net Recent research has explored novel surfactants as highly effective phase-transfer catalysts for such nucleophilic substitution reactions. rhhz.net

Table 4: Components for Phase-Transfer Catalysis Esterification

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Nucleophile Source | Sodium 4-butoxybenzoate | Anion reactant | General PTC |

| Substrate | 4-Nitrobenzyl chloride | Electrophile | General PTC |

| Organic Solvent | Toluene, Ethyl acetate | Dissolves substrate | asianpubs.org |

| Phase-Transfer Catalyst | TBAB, TBPB, TCMAC | Transports anion to organic phase | asianpubs.orgrhhz.net |

Green Chemistry Principles in Synthesis Design

The modern synthesis of chemical compounds increasingly incorporates the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. rug.nljove.com These principles provide a framework for designing safer, more sustainable, and efficient chemical processes. Key considerations include the prevention of waste, maximizing atom economy, and the use of safer solvents and reaction conditions. jove.comcore.ac.uk

Solvents constitute a significant portion of the mass in many chemical reactions and are a primary target for green chemistry initiatives. jove.com Traditional esterification protocols, such as the Steglich reaction, often employ hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). rsc.orgjove.com

A key green strategy is the replacement of these solvents with more benign alternatives. Research has demonstrated that acetonitrile (B52724) can serve as a greener substitute in Steglich esterifications, offering comparable rates and yields while being less hazardous. jove.com Another sustainable option is dimethyl carbonate (DMC), which has been identified as an optimal solvent in combination with specific coupling reagents. rsc.org While dimethyl sulfoxide (B87167) (DMSO) is a powerful dipolar aprotic solvent that can enhance reaction kinetics and yields, its "green" status is debated, though its efficiency can contribute to waste reduction. gaylordchemical.com

Solvent minimization is another critical approach. This can involve performing reactions under solvent-free conditions or using one of the reactants, such as the alcohol, as the solvent, although the latter is not practical for solid alcohols like 4-nitrobenzyl alcohol. core.ac.uk

Table 5: Comparison of Solvents for Ester Synthesis

| Solvent | Classification | Use in Esterification | Green Chemistry Considerations | Reference |

|---|---|---|---|---|

| Dichloromethane (DCM) | Chlorinated | Traditional solvent for Steglich | Hazardous, environmental concern | rsc.orgjove.com |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Traditional solvent for Steglich | Hazardous to human health | jove.com |

| Acetonitrile | Polar Aprotic | Greener alternative | Less hazardous than DCM/DMF | jove.com |

| Dimethyl Carbonate (DMC) | Carbonate | Greener alternative | Low toxicity, biodegradable | rsc.org |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | Can improve kinetics/yields | High boiling point, recycling can be energy-intensive | gaylordchemical.com |

Energy Efficiency Considerations

Energy efficiency is a critical aspect of modern chemical synthesis, driven by both economic and environmental concerns. In the synthesis of 4-nitrobenzyl 4-butoxybenzoate, energy consumption is primarily associated with heating, cooling, stirring, and separation/purification processes. Optimizing reaction conditions to minimize energy input without compromising yield and purity is a key goal.

Several strategies can be employed to improve energy efficiency:

Catalyst Optimization: The choice and amount of catalyst can significantly impact the reaction temperature and time required. For acid-catalyzed esterification, using a highly active catalyst could lower the necessary reaction temperature, thus saving energy. researchgate.net For instance, in the synthesis of other esters, fly ash-based catalysts have been shown to be effective, with the catalyst amount being a key parameter to optimize. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound are process intensification tools that can enhance reaction rates, reduce reaction times, and consequently lower energy consumption compared to conventional heating methods. researchgate.netCurrent time information in Meløy, NO. These techniques can lead to rapid and localized heating, improving the efficiency of esterification reactions. researchgate.net

Solvent Selection: The choice of solvent affects not only the reaction kinetics but also the energy required for post-reaction separation. Using a solvent from which the product can be easily crystallized or that has a lower boiling point can reduce the energy needed for distillation.

The following table provides a comparative overview of energy efficiency considerations for different heating methods in ester synthesis.

| Heating Method | Mechanism | Energy Efficiency Advantages | Potential Challenges |

| Conventional Heating | Conduction and convection | Well-established and understood | Inefficient heat transfer, longer reaction times |

| Microwave Irradiation | Dielectric heating | Rapid and uniform heating, shorter reaction times, potential for lower overall energy consumption Current time information in Meløy, NO. | Scale-up can be challenging, requires specialized equipment |

| Ultrasound | Acoustic cavitation | Enhanced mass transfer and reaction rates, can be operated at lower temperatures researchgate.net | Potential for equipment erosion, scale-up considerations |

Scale-Up Considerations and Process Intensification

Scaling up the synthesis of 4-nitrobenzyl 4-butoxybenzoate from a laboratory setting to an industrial scale presents a unique set of challenges that must be carefully addressed to ensure safety, efficiency, and consistent product quality. rsc.org Process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes, offers valuable strategies to overcome these challenges. researchgate.net

Key considerations for the scale-up of fine chemical synthesis include:

Heat Transfer: Exothermic reactions can become difficult to control on a large scale due to the decrease in the surface-area-to-volume ratio of reactors. researchgate.net This can lead to temperature gradients, side reactions, and potential thermal runaway. Proper reactor design and cooling systems are crucial.

Mass Transfer and Mixing: Inadequate mixing can result in localized concentration gradients, affecting reaction rates and selectivity. The efficiency of mixing becomes more critical as the reactor volume increases.

Safety: Handling larger quantities of potentially hazardous materials, such as flammable solvents or corrosive reagents, requires stringent safety protocols and engineered controls. rsc.org

Downstream Processing: Isolation and purification of the final product, for instance through crystallization or chromatography, can be more complex and resource-intensive on a larger scale.

Process intensification techniques can be applied to the synthesis of 4-nitrobenzyl 4-butoxybenzoate to mitigate these scale-up issues:

Continuous Flow Reactors: Transitioning from batch to continuous flow processing can offer significant advantages in terms of heat and mass transfer, safety, and consistency. nih.gov Continuous reactors have a much higher surface-area-to-volume ratio, allowing for better temperature control of exothermic reactions. They also enable precise control over reaction time and stoichiometry. nih.gov For the synthesis of some esters, continuous flow has been shown to achieve high conversions in significantly shorter reaction times compared to batch processes. mdpi.com

Reactive Separation: Techniques like reactive distillation, where the reaction and separation of products occur in the same unit, can drive the equilibrium of reversible reactions like esterification forward by continuously removing a byproduct (e.g., water). This can lead to higher conversions and simplified downstream processing.

Novel Catalysts: The development of robust and recyclable heterogeneous catalysts can simplify product purification by eliminating the need to separate a dissolved catalyst from the reaction mixture. This is particularly advantageous for large-scale production.

The table below outlines some of the key challenges in scaling up ester synthesis and how process intensification can provide solutions.

| Scale-Up Challenge | Traditional Batch Approach | Process Intensification Solution | Benefits |

| Heat Management | Large reactors with cooling jackets | Continuous flow reactors, microreactors | Improved heat transfer, enhanced safety, better temperature control researchgate.netnih.gov |

| Mixing Efficiency | Mechanical stirrers | Static mixers in continuous reactors | Improved mixing, uniform concentration and temperature profiles nih.gov |

| Reaction Time | Long reaction times to ensure completion | Microwave or ultrasound assistance, optimized catalysts | Reduced reaction time, increased throughput researchgate.netCurrent time information in Meløy, NO. |

| Productivity | Limited by batch cycle time | Continuous processing | Higher productivity, smaller reactor footprint nih.gov |

| Safety | Handling large volumes of hazardous materials | Smaller inventories in continuous systems | Reduced risk of thermal runaway and exposure to hazardous substances nih.gov |

Advanced Spectroscopic and Diffraction Based Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce a wealth of structural information.

The ¹H NMR spectrum of 4-nitrobenzyl 4-butoxybenzoate is predicted to show distinct signals corresponding to the three main parts of the molecule: the 4-nitrobenzyl group, the 4-butoxybenzoate group, and the ester linkage.

Butoxy Group: The four-carbon aliphatic chain is expected to produce four distinct signals. The terminal methyl (CH₃) protons would appear as a triplet at approximately 0.9-1.0 ppm. The two internal methylene (B1212753) (CH₂) groups would appear as complex multiplets (a sextet and a quintet) in the range of 1.4-1.8 ppm. The methylene group directly attached to the ester's ether oxygen (O-CH₂) would be deshielded, appearing as a triplet around 4.0-4.1 ppm. vulcanchem.com

Aromatic Protons: The two para-substituted benzene (B151609) rings will each produce an AA'BB' splitting pattern, which often appears as two distinct doublets. Protons on the 4-nitrobenzyl ring are deshielded by the electron-withdrawing nitro group, with expected signals around 8.2-8.3 ppm and 7.5-7.6 ppm. rsc.orgarxiv.org Conversely, the protons on the 4-butoxybenzoate ring are influenced by the electron-donating butoxy group and are expected to appear further upfield, around 8.0-8.1 ppm and 6.9-7.0 ppm. arxiv.org

Benzylic Protons: The two protons of the methylene (CH₂) bridge connecting the nitroaromatic ring to the ester oxygen are chemically equivalent and not coupled to other protons. Therefore, they are expected to produce a sharp singlet. Their position would be significantly downfield due to the influence of both the adjacent aromatic ring and the electronegative ester oxygen, predicted to be in the range of 5.4-5.5 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-nitrobenzyl 4-butoxybenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Butoxy -CH₃ | 0.9-1.0 | Triplet (t) |

| Butoxy -CH₂- | 1.4-1.8 | Multiplet (m) |

| Butoxy O-CH₂- | 4.0-4.1 | Triplet (t) |

| Benzylic -CH₂- | 5.4-5.5 | Singlet (s) |

| Aromatic CH (butoxybenzoate) | 6.9-7.0 | Doublet (d) |

| Aromatic CH (nitrobenzyl) | 7.5-7.6 | Doublet (d) |

| Aromatic CH (butoxybenzoate) | 8.0-8.1 | Doublet (d) |

| Aromatic CH (nitrobenzyl) | 8.2-8.3 | Doublet (d) |

The ¹³C NMR spectrum provides information on every carbon atom in the molecule, revealing the complete carbon skeleton. For 4-nitrobenzyl 4-butoxybenzoate, distinct signals are expected for the aliphatic, aromatic, benzylic, and carbonyl carbons.

Aliphatic Carbons: The butoxy chain will show four signals in the upfield region of the spectrum, typically between 13 and 70 ppm. arxiv.org

Aromatic and Quaternary Carbons: Each of the para-substituted rings will exhibit four signals: two for the protonated carbons (CH) and two for the non-protonated (quaternary) carbons. The carbon bearing the nitro group (C-NO₂) is expected to be highly deshielded. chemicalbook.com

Benzylic Carbon: The carbon of the benzylic methylene group (O-CH₂) is anticipated to resonate in the range of 65-70 ppm.

Ester Carbonyl: The carbon of the ester group (C=O) will produce a characteristic signal in the downfield region, typically around 164-166 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-nitrobenzyl 4-butoxybenzoate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Butoxy -CH₃ | ~14 |

| Butoxy -CH₂- | ~19 |

| Butoxy -CH₂- | ~31 |

| Benzylic -CH₂- | 65-70 |

| Butoxy O-CH₂- | ~68 |

| Aromatic CH | 114-133 |

| Quaternary Aromatic C | 120-164 |

| Ester C=O | 164-166 |

| Quaternary Aromatic C-NO₂ | ~148 |

While 1D NMR spectra propose a structure, 2D NMR experiments confirm it by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (COrrelation SpectroscopY): This experiment shows proton-proton couplings. It would be used to confirm the sequence of the butoxy chain by showing cross-peaks between adjacent methylene and methyl groups. It would also show correlations between the ortho-coupled protons on each aromatic ring. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). It allows for the unambiguous assignment of each carbon signal that has attached protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing the molecular fragments together. It shows correlations between protons and carbons over two or three bonds. Crucial HMBC correlations would be observed from the benzylic protons to the ester carbonyl carbon and from the butoxy O-CH₂ protons to the ester carbonyl carbon, definitively establishing the ester linkage and the connectivity of the two aromatic moieties. libretexts.org

Table 3: Predicted Key HMBC Correlations for Structural Confirmation

| Proton Signal (δ, ppm) | Correlating Carbon Signal | Inferred Connectivity |

| Benzylic -CH₂- (~5.4) | Ester C=O (~165) | Confirms benzyl (B1604629) group is attached to ester oxygen. |

| Benzylic -CH₂- (~5.4) | Quaternary C of nitro-ring | Confirms attachment to the 4-nitrophenyl ring. |

| Butoxy O-CH₂- (~4.0) | Ester C=O (~165) | Confirms butoxy group is part of the benzoate (B1203000) ester. |

| Butoxy O-CH₂- (~4.0) | Quaternary C of butoxy-ring | Confirms attachment to the 4-oxybenzoate ring. |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For 4-nitrobenzyl 4-butoxybenzoate, the spectrum is expected to be dominated by absorptions from the ester and nitro groups.

Ester Group: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is predicted in the region of 1720-1740 cm⁻¹. researchgate.net Additionally, characteristic C-O stretching bands are expected between 1100 and 1300 cm⁻¹. researchgate.net

Nitro Group: The nitro group (NO₂) will show two prominent absorption bands: a strong asymmetric stretch around 1520-1540 cm⁻¹ and a slightly weaker symmetric stretch around 1340-1350 cm⁻¹. researchgate.net

Other Vibrations: Aliphatic C-H stretching from the butoxy group will appear just below 3000 cm⁻¹, while aromatic C-H stretching will appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for 4-nitrobenzyl 4-butoxybenzoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-2980 | Medium |

| Ester C=O | Stretch | 1720-1740 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| Nitro N=O | Asymmetric Stretch | 1520-1540 | Strong |

| Nitro N=O | Symmetric Stretch | 1340-1350 | Strong |

| Ester/Ether C-O | Stretch | 1100-1300 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman is a scattering technique. Vibrations that are symmetric and involve a change in polarizability are often strong in Raman spectra.

For 4-nitrobenzyl 4-butoxybenzoate, the Raman spectrum would be particularly useful for observing:

Symmetric Nitro Stretch: The symmetric NO₂ stretch at ~1345 cm⁻¹ is typically very intense in Raman spectra.

Aromatic Ring Modes: The symmetric "breathing" modes of the two aromatic rings would produce sharp and strong signals, providing information about the substitution pattern.

Backbone Vibrations: The stretching and bending of the C-C backbone of the molecule would also be visible.

A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of 4-nitrobenzyl 4-butoxybenzoate, enhancing the confidence in its structural identification. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of the elemental formula of the compound, which is a critical step in its identification. For 4-nitrobenzyl 4-butoxybenzoate (C₁₈H₁₉NO₅), the theoretical monoisotopic mass can be calculated. An experimental HRMS analysis would aim to measure this exact mass, confirming the elemental composition and distinguishing it from other potential isobaric compounds.

While the theoretical mass can be calculated, specific experimental HRMS data for 4-nitrobenzyl 4-butoxybenzoate are not available in the reviewed scientific literature.

Tandem Mass Spectrometry, or MS/MS, is a technique used to investigate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. In an MS/MS experiment for 4-nitrobenzyl 4-butoxybenzoate, the molecular ion would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern provides valuable information about the compound's structural connectivity.

Likely fragmentation pathways would involve the cleavage of the ester bond, leading to fragments corresponding to the 4-nitrobenzyl and 4-butoxybenzoate moieties. For instance, characteristic cleavages could result in ions representing the loss of the butoxy group or the nitro group. By analyzing these fragmentation pathways, the sequence and arrangement of the molecule's constituent parts can be confirmed.

Detailed experimental MS/MS fragmentation data for 4-nitrobenzyl 4-butoxybenzoate have not been reported in the available scientific literature.

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, a three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural data for a compound, including its absolute configuration and how the molecules are arranged in the crystal lattice (crystal packing). To perform this analysis, a high-quality single crystal of 4-nitrobenzyl 4-butoxybenzoate would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data allow for the determination of the unit cell parameters, space group, and the precise coordinates of every atom in the molecule.

This analysis would reveal the conformation of the butoxy chain, the planarity of the aromatic rings, and the torsion angles between the different parts of the molecule. Furthermore, it would elucidate the nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal packing. This information is crucial for understanding the material's physical properties.

A search of crystallographic databases indicates that specific single-crystal X-ray diffraction data for 4-nitrobenzyl 4-butoxybenzoate has not been published. However, for the related compound, 4-nitrophenyl 4-butoxybenzoate, studies show it crystallizes in the monoclinic system with space group P 21/c and has an almost stretched molecular form.

Table 1: Illustrative Single Crystal X-ray Diffraction Data Table

Since experimental data for 4-nitrobenzyl 4-butoxybenzoate is unavailable, this table illustrates the typical parameters obtained from a single-crystal XRD analysis.

| Parameter | Example Value |

| Empirical formula | C₁₈H₁₉NO₅ |

| Formula weight | 329.35 g/mol |

| Crystal system | Unavailable |

| Space group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| β (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z (molecules per unit cell) | Unavailable |

| Calculated density (g/cm³) | Unavailable |

| R-factor | Unavailable |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. Instead of a single crystal, a finely powdered (polycrystalline) sample is used, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.

For 4-nitrobenzyl 4-butoxybenzoate, a PXRD pattern would be recorded and could be used for several purposes. It can confirm whether the synthesized bulk material consists of a single crystalline phase. If a single crystal structure has been determined, the experimental powder pattern can be compared to a pattern simulated from the single-crystal data to verify the phase purity of the bulk sample. Any discrepancies or additional peaks would indicate the presence of impurities or different polymorphic forms.

Specific, experimentally obtained powder X-ray diffraction patterns for 4-nitrobenzyl 4-butoxybenzoate are not present in the reviewed literature.

Computational Chemistry and Theoretical Modeling of 4 Nitrobenzyl 4 Butoxybenzoate

Prediction of Spectroscopic Parameters

While the methodologies mentioned (Density Functional Theory, Ab Initio methods, and Molecular Dynamics simulations) are standard computational techniques used to study a wide variety of chemical compounds, the search did not yield any studies where these methods have been specifically applied to 4-nitrobenzyl 4-butoxybenzoate.

Consequently, the generation of an article that strictly adheres to the provided outline and focuses solely on this compound cannot be fulfilled at this time due to the lack of specific data and research in the public domain. To create such an article would require fabricating data, which would be scientifically inaccurate.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting the NMR chemical shifts of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

For a molecule like 4-nitrobenzyl 4-butoxybenzoate, the computational prediction of ¹H and ¹³C NMR chemical shifts would involve several steps. First, the molecule's geometry is optimized to find its most stable conformation. This is typically achieved using a functional like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p). Following geometry optimization, the GIAO method is employed at the same level of theory to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared with experimental data to validate the computed structure and assign the observed NMR signals. For instance, in a study of N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles, the 4-nitrobenzyl moiety showed a significant effect on the chemical shifts of the N-methylene and aromatic protons in both ¹H and ¹³C NMR spectra asianpubs.org. This highlights the sensitivity of NMR chemical shifts to the electronic environment, which can be accurately modeled by computational methods.

Below is an illustrative data table of predicted ¹³C NMR chemical shifts for a related compound, acetic acid 4-nitrobenzyl ester, showcasing the type of data generated from such calculations.

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C | 170.5 |

| Methylene (B1212753) C | 65.2 |

| Aromatic C (ipso to CH₂) | 143.1 |

| Aromatic C (ortho to CH₂) | 128.5 |

| Aromatic C (meta to CH₂) | 123.9 |

| Aromatic C (para to CH₂) | 147.8 |

| Methyl C | 20.9 |

| Note: This data is for a related compound and serves as an example of computational NMR predictions. |

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are crucial for the accurate assignment of the observed vibrational bands to specific molecular motions.

Similar to NMR predictions, the process begins with the optimization of the molecular geometry using DFT methods. Subsequently, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting theoretical vibrational spectrum can then be compared with experimental FT-IR and FT-Raman spectra.

For 4-nitrobenzyl 4-butoxybenzoate, key vibrational modes would include the stretching of the C=O bond in the ester group, the symmetric and asymmetric stretches of the NO₂ group, C-O stretching vibrations, and various aromatic and aliphatic C-H stretching and bending modes. For example, in a computational study of 2-chloroquinoline-3-carboxaldehyde, DFT calculations were used to analyze the vibrational spectra and the results were compared with experimental data nih.gov.

A potential energy distribution (PED) analysis can be performed to provide a quantitative description of the contribution of each internal coordinate to a particular normal mode, aiding in the precise assignment of complex vibrational spectra.

An interactive data table below illustrates the expected vibrational modes and their calculated frequencies for a molecule with similar functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1720 | Ester carbonyl stretch |

| νₐₛ(NO₂) | ~1530 | Asymmetric nitro stretch |

| νₛ(NO₂) | ~1350 | Symmetric nitro stretch |

| ν(C-O) | ~1250 | Ester C-O stretch |

| ν(Ar-H) | ~3100 | Aromatic C-H stretch |

| ν(Alkyl-H) | ~2960 | Aliphatic C-H stretch |

| Note: These are typical frequency ranges for the specified functional groups and are illustrative. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.

Energy Profile Mapping for Chemical Transformations

By mapping the potential energy surface (PES) of a reaction, computational chemists can trace the energetic changes that occur as reactants are converted into products. This involves identifying stationary points on the PES, which include minima (reactants, intermediates, and products) and first-order saddle points (transition states).

For a reaction involving 4-nitrobenzyl 4-butoxybenzoate, such as its hydrolysis, an energy profile can be constructed. The hydrolysis of esters, particularly under acidic or basic conditions, has been extensively studied. The Fischer esterification, the reverse of hydrolysis, proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps masterorganicchemistry.com. A computational study of the hydrolysis of ethyl benzoate (B1203000), for instance, has provided detailed insights into the reaction mechanism and the role of solvent molecules researchgate.net.

The energy profile would depict the relative energies of the reactants, intermediates, transition states, and products, providing a quantitative measure of the reaction's thermodynamics and kinetics.

Identification of Rate-Determining Steps

The transition state with the highest energy along the reaction coordinate corresponds to the rate-determining step of the reaction. By calculating the activation energy (the energy difference between the reactants and the highest-energy transition state), the reaction rate can be estimated.

In the context of the synthesis or hydrolysis of 4-nitrobenzyl 4-butoxybenzoate, identifying the rate-determining step is crucial for optimizing reaction conditions. For example, in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters, a change in the rate-determining step was observed depending on the electronic nature of the substituent semanticscholar.orgemerginginvestigators.org. Computational modeling in that study established a correlation between the carbonyl carbon Mulliken charge and the reaction rate, suggesting that the nucleophilic attack on the carbonyl carbon is a key factor emerginginvestigators.org.

Transition state theory can be used to calculate the rate constant of a reaction from the properties of the transition state. The structure of the transition state can be optimized, and its vibrational frequencies can be calculated to confirm that it is a true first-order saddle point (i.e., it has exactly one imaginary frequency).

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While the synthesis of 4-nitrobenzyl 4-butoxybenzoate can be envisioned through classical esterification reactions, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. One potential method involves the esterification of 4-nitrobenzyl alcohol with 4-butoxybenzoyl chloride. Another approach could be the reaction of 4-nitrobenzyl bromide with the salt of 4-butoxybenzoic acid. orgsyn.org

Future methodologies may explore greener synthetic pathways, such as enzyme-catalyzed esterification or the use of novel catalysts to improve reaction yields and reduce waste. waseda.jp The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, could also streamline the production of this and related compounds.

| Potential Synthetic Route | Reactants | Key Advantages |

| Acid Chloride Esterification | 4-nitrobenzyl alcohol, 4-butoxybenzoyl chloride | High reactivity, generally good yields |

| Williamson Ether Synthesis Analogue | Salt of 4-butoxybenzoic acid, 4-nitrobenzyl bromide | Avoids the need for an acid chloride |

| Catalytic Esterification | 4-nitrobenzyl alcohol, 4-butoxybenzoic acid, catalyst | Potentially greener, atom-economical |

Integration with Advanced Characterization Techniques

A thorough understanding of the structure-property relationships of 4-nitrobenzyl 4-butoxybenzoate will necessitate the use of a suite of advanced characterization techniques. Beyond standard spectroscopic methods like NMR and IR, future studies will likely employ more sophisticated analyses.

Advanced techniques such as two-dimensional NMR spectroscopy will be crucial for unambiguously assigning the structure of the molecule. Solid-state characterization using X-ray diffraction (XRD) will be essential to determine its crystal structure and packing arrangement, which are critical for understanding its bulk properties. researchgate.net Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), will provide insights into its phase transitions and thermal stability. researchgate.net

| Characterization Technique | Information Gained | Significance |

| 2D NMR Spectroscopy | Detailed molecular structure and connectivity | Unambiguous structural confirmation |

| Single-Crystal X-ray Diffraction | Crystal packing, intermolecular interactions | Understanding of solid-state properties |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures and enthalpies | Identification of liquid crystalline phases |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile | Defines the operational temperature range |

Exploration of Supramolecular Assembly and Self-Organization

The molecular structure of 4-nitrobenzyl 4-butoxybenzoate, with its rigid aromatic core and flexible alkyl chain, suggests a propensity for self-assembly into ordered supramolecular structures, potentially including liquid crystalline phases. nih.gov Future research should focus on investigating how this molecule organizes itself in the solid state and in solution.

The interplay of π-π stacking interactions between the aromatic rings and van der Waals forces from the butoxy chains could lead to the formation of unique and functional assemblies. mdpi.com The presence of the nitro group, an electron-withdrawing group, could also influence these intermolecular interactions. The study of its self-organization on surfaces, for instance, using scanning tunneling microscopy (STM), could reveal the formation of two-dimensional ordered structures. nih.gov

Interdisciplinary Research with Physics and Materials Engineering

The potential applications of 4-nitrobenzyl 4-butoxybenzoate are likely to be realized through interdisciplinary collaborations between chemists, physicists, and materials engineers. The photo-responsive nature of the nitrobenzyl group, which can be cleaved upon UV irradiation, opens up possibilities for creating photo-patternable materials or developing light-triggered drug delivery systems. researchgate.net

Collaboration with physicists will be essential to understand the photophysical processes that occur upon irradiation of this molecule. Materials engineers could then leverage this understanding to design and fabricate novel devices, such as optical switches or data storage media. The integration of this compound into polymer matrices could also lead to the development of new functional composite materials. researchgate.net

Computational Design of Functional Materials

Computational modeling will be a powerful tool in guiding the future development of materials based on 4-nitrobenzyl 4-butoxybenzoate. Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, vibrational spectra, and other fundamental properties. uni-mainz.de

Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior of the molecule, helping to predict the formation of different phases and their stability. uni-mainz.de This computational-first approach can accelerate the discovery of new functional materials by allowing researchers to screen a wide range of molecular structures and predict their properties before embarking on time-consuming and resource-intensive laboratory synthesis. liverpool.ac.ukuva.nl

Q & A

Synthesis and Characterization

Q1. What are the established synthetic routes for 4-nitrobenzyl 4-butoxybenzoate, and how is its structural integrity validated? Methodology:

- Synthesis: The compound is typically prepared via esterification between 4-nitrobenzyl alcohol and 4-butoxybenzoyl chloride. A modified Schotten-Baumann reaction using triethylamine as a base in anhydrous dichloromethane (0–5°C, 4–6 h) yields optimal results .

- Characterization:

Distinction: Basic synthesis protocols vs. advanced validation via crystallography.

Reaction Mechanism Analysis

Q2. How does reactant stoichiometry influence product distribution in nucleophilic substitutions involving 4-nitrobenzyl intermediates? Methodology:

- Case Study: Reactions of 4-nitrobenzyl halides with amines:

- Recommendation: Use kinetic modeling (second-order rate constants: 8.1 × 10⁻⁵ M⁻¹s⁻¹ for chloride; 3.3 × 10⁻³ M⁻¹s⁻¹ for bromide) to predict product ratios .

Distinction: Basic stoichiometric ratios vs. advanced kinetic modeling.

Data Contradictions in Halide Reactivity

Q3. Why does 4-nitrobenzyl bromide yield unexpected byproducts despite SN2 mechanistic assumptions? Methodology:

- NMR Analysis: Detect dual products (δ 4.2 ppm for bromide adduct; δ 4.5 ppm for elimination byproduct) under high halide concentrations, suggesting competing E2 pathways .

- Resolution: Perform Hammett studies to correlate substituent effects (σₚ for -NO₂ = +1.27) with leaving group ability (Br⁻ > Cl⁻) .

Distinction: Basic mechanism assumptions vs. advanced electronic effect analysis.

Catalytic Oxidation Pathways

Q4. What catalytic systems optimize the oxidation of 4-nitrobenzyl alcohol, a precursor to 4-nitrobenzyl esters? Methodology:

- Iron(II)-α-Keto Complexes: Achieve TON = 16 for 4-nitrobenzaldehyde using acetonitrile solvent and NaBF₄ (50 equiv.) .

- Monitoring: Track aldehyde formation via GC-MS (retention time ≈ 8.2 min) and quantify byproduct (benzoate) using HPLC .

Distinction: Basic oxidation methods vs. advanced catalytic tuning.

Stability and Degradation

Q5. How do electron-withdrawing substituents affect the hydrolytic stability of 4-nitrobenzyl esters? Methodology:

- Hydrolysis Studies:

- Mitigation: Store derivatives at 0–6°C in amber vials to prevent photodegradation .

Distinction: Basic storage guidelines vs. advanced degradation kinetics.

Advanced Analytical Techniques

Q6. How can time-resolved NMR resolve ambiguities in esterification side reactions? Methodology:

- Real-Time 1H NMR: Track proton shifts (e.g., CH₂Cl at δ 4.7 ppm diminishing over 2.5 h) to identify intermediates .

- Dosage Control: Use limiting electrophile concentrations (10 mM halide) to suppress tertiary amine formation .

Distinction: Basic spectral acquisition vs. advanced kinetic profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.